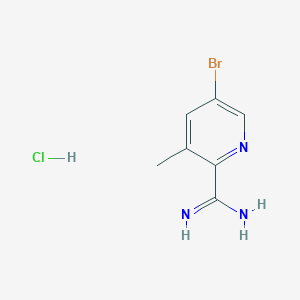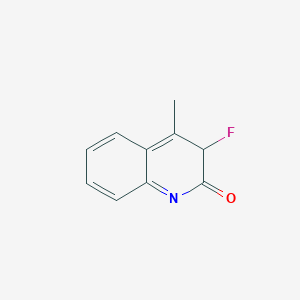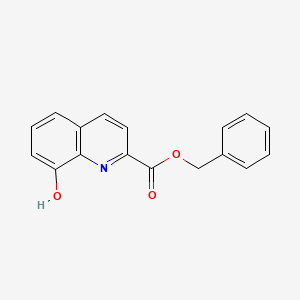![molecular formula C10H14FNO B11926181 2-[4-(2-Fluoroethoxy)phenyl]ethylamine](/img/structure/B11926181.png)
2-[4-(2-Fluoroethoxy)phenyl]ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Fluoroethoxy)phenyl]ethylamine is an organic compound with the molecular formula C10H14FNO It is a derivative of phenethylamine, where the phenyl ring is substituted with a 2-fluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxyphenethylamine.
Fluoroethoxylation: The hydroxyl group of 4-hydroxyphenethylamine is reacted with 2-fluoroethanol in the presence of a base such as potassium carbonate. This reaction forms the 2-fluoroethoxy group.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Catalytic Processes: The use of catalysts can enhance the reaction efficiency and selectivity, making the process more cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluoroethoxy)phenyl]ethylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenethylamine derivatives.
Scientific Research Applications
2-[4-(2-Fluoroethoxy)phenyl]ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmission.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It can modulate neurotransmission pathways, potentially affecting mood, cognition, and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, which lacks the fluoroethoxy group.
4-Fluoroamphetamine: A compound with a similar structure but different substitution pattern.
2-Fluoroethoxyphenylacetic acid: A structurally related compound with different functional groups.
Uniqueness
2-[4-(2-Fluoroethoxy)phenyl]ethylamine is unique due to the presence of the 2-fluoroethoxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-[4-(2-fluoroethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C10H14FNO/c11-6-8-13-10-3-1-9(2-4-10)5-7-12/h1-4H,5-8,12H2 |
InChI Key |
OQWAFNYVKXPEJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



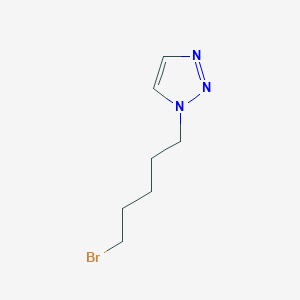
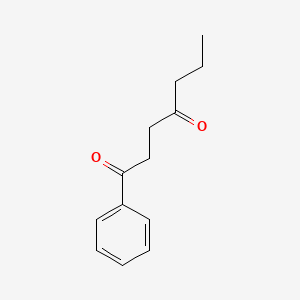

![3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B11926119.png)
![4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine](/img/structure/B11926124.png)
